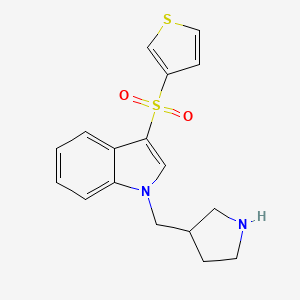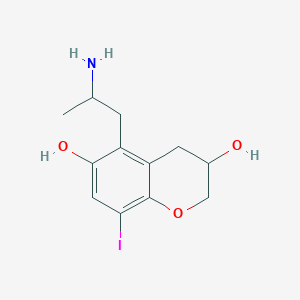
2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo- is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features an iodine atom and an aminopropyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo- typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the iodine atom: Iodination can be performed using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo- involves its interaction with specific molecular targets. The aminopropyl group may facilitate binding to enzymes or receptors, while the iodine atom may enhance its reactivity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-3,6-diol, 3,4-dihydro-8-iodo-: Lacks the aminopropyl group.
2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-: Lacks the iodine atom.
2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-8-iodo-: Lacks the dihydro group.
Uniqueness
The presence of both the aminopropyl group and the iodine atom in 2H-1-Benzopyran-3,6-diol, 5-(2-aminopropyl)-3,4-dihydro-8-iodo- makes it unique compared to other benzopyran derivatives. These functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
669009-88-5 |
|---|---|
Molecular Formula |
C12H16INO3 |
Molecular Weight |
349.16 g/mol |
IUPAC Name |
5-(2-aminopropyl)-8-iodo-3,4-dihydro-2H-chromene-3,6-diol |
InChI |
InChI=1S/C12H16INO3/c1-6(14)2-8-9-3-7(15)5-17-12(9)10(13)4-11(8)16/h4,6-7,15-16H,2-3,5,14H2,1H3 |
InChI Key |
ZWCCCLCSLGDWFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C2CC(COC2=C(C=C1O)I)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


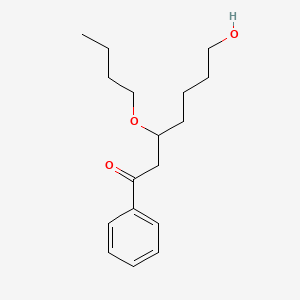
![N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine](/img/structure/B15159916.png)
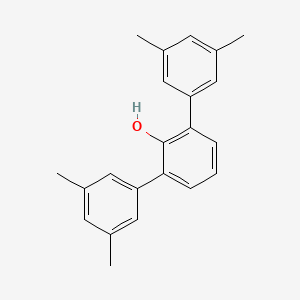
![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
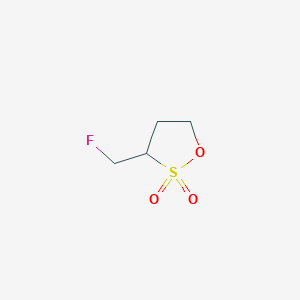
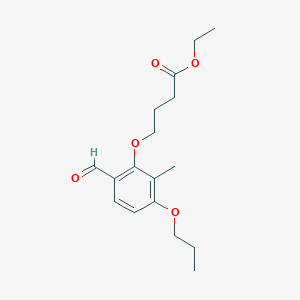
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
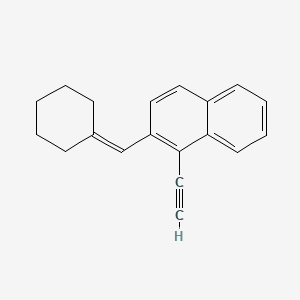
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
